molecular formula C15H14O2 B8581542 Methyl 4-methyl-[1,1'-biphenyl]-3-carboxylate

Methyl 4-methyl-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8581542
M. Wt: 226.27 g/mol
InChI Key: DVMKOWMMZIWHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-methyl-[1,1'-biphenyl]-3-carboxylate is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

methyl 2-methyl-5-phenylbenzoate

InChI

InChI=1S/C15H14O2/c1-11-8-9-13(10-14(11)15(16)17-2)12-6-4-3-5-7-12/h3-10H,1-2H3

InChI Key

DVMKOWMMZIWHBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of methyl 3-iodobenzoate (26.1 g) in 4-iodotoluene (21.9 g) was added copper powder (31.8 g) gradually at 180°-190° C. The mixture was then stirred for 6 hours at 200°-210° C. The reaction mixture was cooled to room temperature, to which was added toluene. insoluble materials were filtered off, and the filtrate was concentrated to dryness. The residue gas purified by column chromatography on silica gel to afford the title compound as a colorless oil (6.61 g, 29%).
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Yield
29%

Synthesis routes and methods III

Procedure details

A suspension of 1.19 g (9.46 mmol) of phenylboronic acid, 1.97 g (8.60 mmol) of methyl 5-bromo-2-methylbenzoate, 4 mg (0.017 mmol) of palladium (II) acetate, 2.97 g (21.5 mmol) of potassium carbonate, and 2.77 g (8.6 mmol) of tetrabutylammonium bromide in 20 ml of water was vigorously stirred under a stream of nitrogen, and stirred at 70° C. under an atmosphere of nitrogen for 1 hour. Water was added to the reaction mixture and it was extracted with tert-butyl methyl ether. The organic layer was dried and concentrated. The residue (1.9 g) was subjected to silica gel column chromatography (eluted with n-hexane:ethyl acetate=30:1) to obtain 1.65 g (7.29 mmol) of methyl 5-phenyl-2-methylbenzoate as an oil.
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